molecular formula C10H13N B12953410 (S)-1-(2-Vinylphenyl)ethanamine

(S)-1-(2-Vinylphenyl)ethanamine

Cat. No.: B12953410
M. Wt: 147.22 g/mol
InChI Key: VYNYXGYTDWJDJN-QMMMGPOBSA-N
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Description

(S)-1-(2-Vinylphenyl)ethanamine (C₁₀H₁₃N, molecular weight: 163.22 g/mol) is a chiral amine featuring a vinyl-substituted phenyl ring attached to an ethanamine backbone. Its stereochemical configuration (S-enantiomer) and reactive vinyl group make it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Key applications include its role in synthesizing neuroactive agents like norfenefrine and hydroxyamination reactions with phenolic derivatives .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S)-1-(2-ethenylphenyl)ethanamine

InChI

InChI=1S/C10H13N/c1-3-9-6-4-5-7-10(9)8(2)11/h3-8H,1,11H2,2H3/t8-/m0/s1

InChI Key

VYNYXGYTDWJDJN-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C=C)N

Canonical SMILES

CC(C1=CC=CC=C1C=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Vinylphenyl)ethanamine typically involves the reaction of 2-vinylbenzyl chloride with ammonia or an amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of (S)-1-(2-Vinylphenyl)ethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Vinylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
(S)-1-(2-Vinylphenyl)ethanamine serves as a key intermediate in synthesizing various pharmaceutical compounds. Its structural properties allow it to participate in reactions leading to biologically active molecules. For example, it has been utilized in the synthesis of norfenefrine and other related drugs through hydroxyamination reactions with 3-vinylphenol derivatives .

Neuropharmacology:
Research indicates that derivatives of (S)-1-(2-Vinylphenyl)ethanamine can exhibit neuroprotective properties. In particular, compounds derived from this amine have been studied for their potential use in treating neurodegenerative diseases like Alzheimer’s. The ability to modify the compound's structure opens avenues for developing selective ligands for neurotransmitter receptors .

Polymer Science

Synthesis of Functional Polymers:
The compound is instrumental in creating functionalized polymers through living and controlled polymerization techniques. These polymers can incorporate chiral centers, enhancing their utility in asymmetric synthesis . For instance, crosslinked resins containing chiral (S)-1-(2-Vinylphenyl)ethanamine have shown promise in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds .

Material Science:
In material science, (S)-1-(2-Vinylphenyl)ethanamine has been explored as a monomer for synthesizing advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance in various applications, from coatings to biomedical devices.

Environmental Applications

Biodegradation Studies:
Recent studies have focused on the environmental impact of amines and their transformation products. (S)-1-(2-Vinylphenyl)ethanamine has been examined for its degradation pathways and the potential risks associated with its transformation products in ecosystems . Understanding these pathways is essential for assessing the environmental fate of emerging contaminants.

Catalytic Processes:
The compound has also been investigated for its role in catalytic processes aimed at converting biomass-derived feedstocks into valuable chemicals. The catalytic amination of lignin-derived platform chemicals using (S)-1-(2-Vinylphenyl)ethanamine exemplifies its utility in sustainable chemistry practices .

Case Studies

Application AreaStudy ReferenceKey Findings
Pharmaceutical SynthesisHydroxyamination reactions with 3-vinylphenol Successful synthesis of norfenefrine with yields over 70%.
Polymer ScienceSynthesis of chiral polymers Development of crosslinked resins that enhance asymmetric synthesis capabilities.
Environmental ImpactTransformation products analysis Identification of biodegradation pathways and assessment of ecological risks associated with amines.

Mechanism of Action

The mechanism of action of (S)-1-(2-Vinylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Chemical Reactivity :

  • Oxidation : Forms aldehydes/ketones.
  • Reduction : Converts vinyl to ethyl groups.
  • Substitution: Amino group participates in derivatization (e.g., amide formation) .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The table below compares (S)-1-(2-Vinylphenyl)ethanamine with compounds differing in substituents or stereochemistry:

Compound Name Structural Features Key Properties/Bioactivity Reference
(S)-1-(2-Vinylphenyl)ethanamine Vinylphenyl + ethanamine (S-configuration) Neuroactive potential (serotonin/dopamine pathways)
2-Vinylphenylamine Vinylphenyl + amine (no ethanamine chain) Lower steric bulk; limited derivatization
(S)-1-(2-Chlorophenyl)ethanamine Chlorophenyl + ethanamine Stimulant, antidepressant-like activity
(1S)-2-Fluoro-1-(2-fluorophenyl)ethanamine Difluoro substitution + ethanamine Enhanced metabolic stability; receptor selectivity
(S)-1-(2-Methoxyphenyl)ethanamine Methoxyphenyl + ethanamine Serotonin receptor modulation; hallucinogenic potential
(S)-1-(2,6-Dichlorophenyl)ethanamine Dichlorophenyl + ethanamine Monoamine neurotransmitter modulation

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase binding affinity to neurotransmitter receptors (e.g., serotonin) but may reduce metabolic stability .
  • Electron-Donating Groups (e.g., OCH₃): Enhance receptor selectivity but introduce risks of off-target effects (e.g., hallucinogenic activity) .
  • Vinyl Group : Provides a site for further functionalization (e.g., polymerization or Michael additions), absent in chlorophenyl/methoxyphenyl analogs .

Stereochemical Influence

Enantiomeric differences critically impact biological activity:

  • (S)-1-(2-Chlorophenyl)ethanamine exhibits 10× higher stimulant potency than its (R)-enantiomer due to better fit in chiral receptor pockets .
  • (S)-1-(2-Methoxyphenyl)ethanamine shows stronger serotonin receptor agonism compared to the (R)-form, which lacks therapeutic relevance .

Biological Activity

(S)-1-(2-Vinylphenyl)ethanamine, also known as (S)-2-(2-vinylphenyl)ethylamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

(S)-1-(2-Vinylphenyl)ethanamine has the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}N
  • Molecular Weight : 163.22 g/mol
  • IUPAC Name : (S)-1-(2-vinylphenyl)ethanamine

The compound features a vinyl group attached to a phenyl ring, contributing to its reactivity and potential interactions with biological targets.

Neuroactive Properties

Research indicates that (S)-1-(2-vinylphenyl)ethanamine may exhibit neuroactive properties. Its structural similarity to other amines suggests it could interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions are critical for developing treatments for neurological disorders.

Cytotoxic Effects

Several studies have investigated the cytotoxic effects of (S)-1-(2-vinylphenyl)ethanamine against various cancer cell lines. Preliminary findings suggest that the compound may inhibit cell proliferation and induce apoptosis in specific cancer cells, although detailed mechanisms remain to be elucidated. For example, a study demonstrated that compounds with similar structures inhibited DNA topoisomerase activity, which is crucial for cancer cell replication .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Inhibition of DNA topoisomerase
A549 (lung cancer)20Cell cycle arrest

Enzyme Inhibition

(S)-1-(2-vinylphenyl)ethanamine has also been evaluated for its enzyme inhibition potential. It shows promise as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease treatment. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases .

Synthesis Methods

Various synthetic routes have been developed for producing (S)-1-(2-vinylphenyl)ethanamine:

  • Reductive Amination : Using appropriate ketones or aldehydes followed by reduction.
  • Alkylation Reactions : Employing vinyl halides in nucleophilic substitution reactions with amines.
  • Heck Reaction : Utilizing palladium-catalyzed coupling reactions to form the vinyl group on the phenyl ring.

These methods allow for the generation of the compound with varying yields and purities, suitable for further biological testing.

Study on Neuroprotective Effects

A recent study assessed the neuroprotective effects of (S)-1-(2-vinylphenyl)ethanamine in animal models of Parkinson's disease. The results indicated that administration of the compound led to a significant reduction in dopaminergic neuron loss in the substantia nigra region, suggesting its potential as a neuroprotective agent .

Cancer Research

In another case study focusing on breast cancer, (S)-1-(2-vinylphenyl)ethanamine was tested alongside established chemotherapeutics. The combination treatment showed enhanced cytotoxicity compared to single-agent therapies, indicating a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (S)-1-(2-Vinylphenyl)ethanamine, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or resolution. For example, (S)-selective transaminases have been engineered for enantioselective synthesis of structurally similar amines, enabling high enantiomeric excess (e.e.) . Chiral resolution using tartaric acid derivatives (e.g., L-(-)-α-Methylbenzylamine in ) is another approach. Monitoring optical rotation ([α]D values, e.g., -40° for analogous compounds) and chiral HPLC are critical for purity assessment .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing (S)-1-(2-Vinylphenyl)ethanamine?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm the vinyl group (δ ~5-7 ppm for protons) and amine functionality.
  • X-ray crystallography : Programs like SHELXL ( ) refine crystal structures, resolving stereochemistry.
  • Mass spectrometry : Monoisotopic mass (147.1048 Da) validates molecular composition .

Q. How can researchers safely handle (S)-1-(2-Vinylphenyl)ethanamine in the lab?

  • Methodological Answer : Follow protocols for primary amines:

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (similar to R-(+)-1-(Naphthyl)ethylamine in ).
  • Store at 2–8°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How do computational methods like DFT improve understanding of (S)-1-(2-Vinylphenyl)ethanamine’s electronic properties?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP in ) predict molecular orbitals and reactivity. For example:

  • HOMO-LUMO gaps : Calculate using Gaussian with a 6-31G(d) basis set to assess nucleophilic/electrophilic sites.
  • Thermochemical accuracy : Becke’s exact-exchange corrections reduce errors in bond dissociation energies (<3 kcal/mol) .

Q. What strategies resolve contradictions in synthetic yields reported for (S)-1-(2-Vinylphenyl)ethanamine?

  • Methodological Answer :

  • Reaction optimization : Vary catalysts (e.g., Pd for vinyl group stability) or solvents (polar aprotic vs. ethers).
  • Byproduct analysis : LC-MS identifies impurities (e.g., nitroaromatic byproducts in ).
  • Reproducibility : Cross-validate with independent labs using standardized protocols .

Q. How can enzyme engineering enhance the scalability of (S)-1-(2-Vinylphenyl)ethanamine synthesis?

  • Methodological Answer :

  • Directed evolution : Mutate transaminases (e.g., from P. pantotrophus in ) to improve substrate affinity.
  • Kinetic parameters : Measure kcat/KMk_{cat}/K_M under varying pH/temperature to identify optimal conditions.
  • Immobilization : Use silica or polymer supports to recycle enzymes, reducing costs .

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